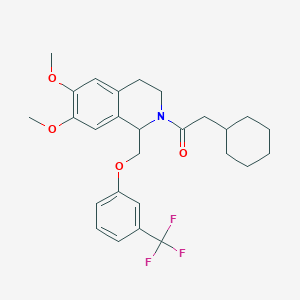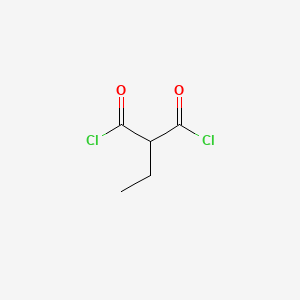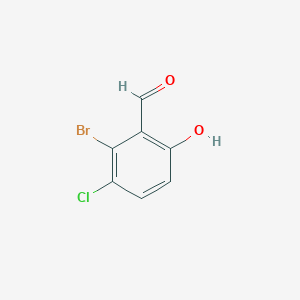
2-Bromo-3-chloro-6-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-3-chloro-6-hydroxybenzaldehyde” is a chemical compound with the molecular formula C7H4BrClO2 . It is a substituted salicylaldehyde .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromo, chloro, and hydroxy groups, as well as a formyl group .科学的研究の応用
Catalysis and Synthesis
- Catalytic Synthesis of Indazoles : 2-Bromobenzaldehydes, including derivatives like 2-Bromo-3-chloro-6-hydroxybenzaldehyde, are utilized in the synthesis of 1-aryl-1H-indazoles. This process involves the condensation and cyclization with arylhydrazines in the presence of copper(I) salts as catalysts, resulting in high yields (Bae & Cho, 2013).
Structural Analysis and Polymorphism
- New Polymorph Discovery : A study identified a new polymorph of a compound closely related to this compound, demonstrating the diverse crystalline forms these compounds can adopt and their structural characteristics (Silva et al., 2004).
Environmental and Biological Transformations
- Anaerobic Bacterial Transformation : Research on the transformation of halogenated aromatic aldehydes by anaerobic bacteria has shown that these compounds, including similar structures to this compound, can undergo oxidation and reduction. This leads to the formation of carboxylic acids and other metabolites, revealing potential environmental and biological pathways of these chemicals (Neilson et al., 1988).
Chemical Synthesis and Reactions
Synthesis of Macrocyclic Compounds : A study highlights the synthesis of a tetra-nuclear macrocyclic Zn(II) complex using a derivative of this compound. This complex demonstrates applications in catalysis, specifically in the oxidation of benzyl alcohol (Wang et al., 2021).
Chromatographic Analysis : The compound has been used in studies exploring chromatographic separations, indicating its utility in analytical chemistry for understanding the behavior of similar halogenated compounds (Korhonen & Knuutinen, 1984).
Antagonist Benzamide Derivatives : Research involving the synthesis of novel non-peptide CCR5 antagonist Benzamide derivatives used a similar compound, showcasing its potential in medicinal chemistry (Bi, 2015).
作用機序
Target of Action
It’s known that halogenated benzaldehydes can interact with various biological targets, including enzymes and receptors, due to their electrophilic nature .
Mode of Action
The mode of action of 2-Bromo-3-chloro-6-hydroxybenzaldehyde is likely to involve nucleophilic substitution reactions at the benzylic position . The compound may undergo reactions such as free radical bromination and oxidation . The bromine and chlorine atoms can be replaced by other functional groups, providing a wide range of reactivity .
Biochemical Pathways
Halogenated benzaldehydes can potentially interfere with various biochemical pathways due to their reactivity .
Pharmacokinetics
The presence of halogens (bromine and chlorine) and a hydroxyl group in the molecule could influence its pharmacokinetic properties, including its solubility, absorption, and metabolic stability .
Result of Action
Halogenated benzaldehydes can potentially cause various cellular effects due to their reactivity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, the rate of nucleophilic substitution reactions can be influenced by the pH of the environment .
特性
IUPAC Name |
2-bromo-3-chloro-6-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHHHXOCMSMOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C=O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one](/img/structure/B2956758.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2956761.png)
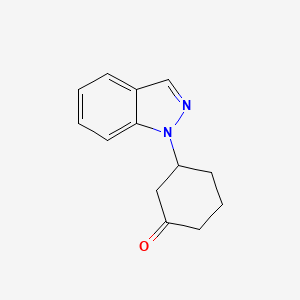


![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2956765.png)
![N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2956766.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2956767.png)
![N-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2956768.png)
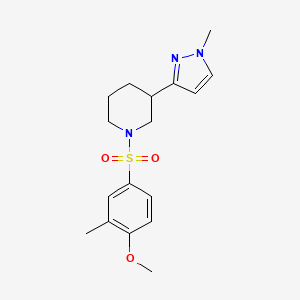

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956777.png)
